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Compound of Interest

Compound Name: 2-Furamide

Cat. No.: B1196590

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data of 2-Furamide, providing researchers, scientists, and drug
development professionals with a comprehensive spectroscopic reference.

This technical guide offers a detailed examination of the spectroscopic characteristics of 2-
Furamide (CsHsNO2), a heterocyclic amide with potential applications in medicinal chemistry
and materials science. The following sections present tabulated NMR, IR, and MS data,
detailed experimental protocols for acquiring such spectra, and a visual representation of the
spectroscopic analysis workflow. This document is intended to serve as a valuable resource for
the identification, characterization, and quality control of 2-Furamide in a research and
development setting.

Spectroscopic Data Summary

The spectroscopic data for 2-Furamide has been compiled from various sources and is
presented in the tables below. It is important to note that some of the NMR data is based on
predicted spectra due to the limited availability of comprehensive public experimental datasets.

'H NMR (Proton Nuclear Magnetic Resonance) Data

The *H NMR spectrum of 2-Furamide provides information about the chemical environment of
the hydrogen atoms in the molecule. The furan ring protons exhibit characteristic chemical
shifts and coupling patterns.
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] Chemical Shift (d) o Coupling Constant
Proton Assignment Multiplicity
ppm (J) Hz

H5 ~7.6 dd J=1.8,08

H3 ~7.2 dd J=3.6,08

H4 ~6.5 dd J=3.6,1.8

-NH:z ~7.5 (broad) S

-NH:2 ~6.9 (broad) S

Note: Data is interpreted from publicly available spectra, and amide proton shifts can vary
significantly with solvent and concentration.

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The 3C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and
their electronic environments.

Carbon Assignment Chemical Shift () ppm
C=0 ~160
C2 ~147
C5 ~145
C3 ~118
C4 ~112

Note: Data is based on predicted spectra from publicly available databases.

IR (Infrared) Spectroscopy Data

The IR spectrum of 2-Furamide highlights the characteristic vibrational frequencies of its
functional groups. The data presented is based on the gas-phase spectrum available from the
NIST/EPA Gas-Phase Infrared Database[1].
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Wavenumber (cm~?)

Vibrational Mode

Intensity

~3400-3200 N-H stretch (amide) Strong, broad
~3100 C-H stretch (aromatic) Medium
~1670 C=0 stretch (amide I) Strong
~1580 N-H bend (amide II) Medium
~1470, 1390 C=C stretch (furan ring) Medium
~1020 C-O-C stretch (furan ring) Strong

MS (Mass Spectrometry) Data

Electron lonization Mass Spectrometry (EI-MS) of 2-Furamide results in the formation of a

molecular ion and characteristic fragment ions.

m/z Relative Abundance (%) Assignment

111 100 [M]* (Molecular lon)
95 High [M - NH2]*

67 Medium [M - NHz - COJ*

39 Medium [CsHs]*

Note: Fragmentation patterns are predicted based on the structure of 2-Furamide.

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of spectroscopic

data for a solid organic compound such as 2-Furamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (*H

and *3C)

e Sample Preparation:
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o Accurately weigh 5-10 mg of 2-Furamide.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-ds
or CDCI3) in a clean, dry vial.

o Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

o Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The final solution
height should be approximately 4-5 cm.

o Cap the NMR tube securely.

e Instrument Setup and Data Acquisition:

o Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

o For 'H NMR, acquire a single-pulse experiment. Typical parameters include a 30-45°
pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-5 seconds.

o For 3C NMR, acquire a proton-decoupled experiment. Typical parameters include a 30-
45° pulse angle, a spectral width of 200-240 ppm, a longer acquisition time (e.g., 1-2
seconds), and a relaxation delay of 2-5 seconds. A sufficient number of scans should be
averaged to achieve an adequate signal-to-noise ratio.

o Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for *H and
39.51 ppm for 3C) or an internal standard like tetramethylsilane (TMS).

» Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID).

o Phase the resulting spectrum to obtain a flat baseline.
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o Perform baseline correction.
o Integrate the peaks in the *H NMR spectrum.

o lIdentify the chemical shifts and multiplicities of the signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Weigh approximately 1-2 mg of 2-Furamide and 100-200 mg of dry, spectroscopic grade
potassium bromide (KBr).

o Grind the 2-Furamide to a fine powder using an agate mortar and pestle.

o Add the KBr to the mortar and gently mix with the sample. Then, grind the mixture
thoroughly until a homogenous, fine powder is obtained.

o Transfer a portion of the mixture to a pellet press die.

o Apply pressure (typically 8-10 tons) for several minutes to form a transparent or
translucent pellet.

o Data Acquisition:

[¢]

Record a background spectrum of the empty sample compartment.

o

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

[e]

Acquire the sample spectrum over a range of 4000 to 400 cm™1,

o

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

» Data Processing:

o The acquired spectrum is automatically ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

o Identify the wavenumbers of the major absorption bands.
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Electron lonization Mass Spectrometry (EI-MS)

e Sample Introduction:

o Introduce a small amount of solid 2-Furamide into a capillary tube or onto a direct
insertion probe.

o Insert the probe into the ion source of the mass spectrometer.
e Instrument Parameters:

o The ion source is typically maintained under a high vacuum.

o The sample is vaporized by heating the probe.

o The gaseous molecules are bombarded with a beam of electrons, typically with an energy
of 70 eV, to induce ionization and fragmentation.

o Data Acquisition:

o The resulting positive ions are accelerated and separated by a mass analyzer (e.g., a
guadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

o A mass spectrum is recorded, plotting the relative abundance of ions as a function of their
m/z values.

e Data Analysis:

o Identify the molecular ion peak ([M]*), which corresponds to the molecular weight of 2-
Furamide.

o Analyze the fragmentation pattern to identify characteristic fragment ions, which can aid in
structural elucidation.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and
structural elucidation of an organic compound like 2-Furamide.
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Caption: Workflow for Spectroscopic Analysis of 2-Furamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Furamide: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1196590#spectroscopic-data-of-2-furamide-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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